molecular formula C21H30N4O2S B2822414 N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-67-6

N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2822414
CAS No.: 476448-67-6
M. Wt: 402.56
InChI Key: XLTODPMILRMHDF-UHFFFAOYSA-N
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Description

N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based compound featuring a cyclohexyl group at the 4-position of the triazole ring, a sec-butylthio substituent at the 5-position, and a 4-methoxybenzamide moiety linked via a methylene group.

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h10-13,15,17H,4-9,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTODPMILRMHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring is synthesized via a cyclization reaction, often starting with hydrazine derivatives and appropriate alkylating agents.

  • Incorporation of the Cyclohexyl Group: : This can be achieved through a Friedel-Crafts alkylation or acylation reaction.

  • Addition of the Sec-Butylthio Group: : This step often employs a thiolation reaction using sec-butylthiol and suitable catalysts.

  • Introduction of the Methoxybenzamide Group: : This final step may involve an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent like EDCI or DCC.

Industrial Production Methods

On an industrial scale, these synthesis steps are optimized to ensure high yield and purity. Continuous flow chemistry techniques are often utilized to streamline the process and enhance safety. Scalability considerations include reagent availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the triazole ring or the methoxy group, depending on the reagents used.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the benzamide ring or the triazole moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Substitution: : Alkyl halides, Grignard reagents, and strong nucleophiles like azides.

Major Products Formed

  • Sulfoxides and Sulfones: : Formed through oxidation.

  • Reduced Amines or Alcohols: : Resulting from reduction reactions.

  • Substituted Benzamides and Triazoles: : Through substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe or enzyme inhibitor.

  • Medicine: : Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in materials science and as an intermediate in the production of high-value chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, often proteins or enzymes. The presence of the triazole ring allows it to act as a versatile ligand, binding to active sites and modulating enzyme activity. Pathways involved may include inhibition of specific signaling pathways or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs with Varying Thioether Substituents

Key Compounds:

N-({4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide () Structural Difference: Replaces the sec-butylthio group with a 4-fluorobenzylthio substituent. This substitution may enhance binding affinity in biological targets (e.g., enzymes or receptors) due to aromatic stacking .

4-((4-Cyclohexyl-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzonitrile (6q) () Structural Difference: Substitutes sec-butylthio with a benzonitrile-linked indole group.

Data Table: Thioether Substituent Comparisons
Compound Thioether Substituent Melting Point (°C) Notable Features
Target Compound sec-butylthio Not reported Aliphatic chain for lipophilicity
4-Fluorobenzylthio analog () 4-fluorobenzylthio Not reported Aromatic, potential for π-π interactions
6q () Indole-benzonitrile 235 Hydrogen-bonding capacity

Core Triazole Modifications

Key Compounds:

N-(trans-3-(5-(5-Ethoxypyridin-2-yl)-4-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)cyclobutyl)-7-fluoro-1,5-naphthyridine-4-carboxamide (18b) ()

  • Structural Difference : Replaces cyclohexyl with pyridinyl and cyclobutyl groups.
  • Impact : Pyridinyl substituents enhance water solubility and metal coordination capacity, relevant for enzyme inhibition (e.g., tankyrase) .

2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide () Structural Difference: Features bromophenyl and nitro groups. Impact: Electron-withdrawing groups (e.g., nitro) enhance nonlinear optical (NLO) properties, suggesting applications in materials science .

Data Table: Triazole Core Modifications
Compound Triazole Substituents Application/Property
Target Compound Cyclohexyl, sec-butylthio Undefined (structural focus)
18b () Pyridinyl, cyclobutyl Enzyme inhibition
Compound Bromophenyl, nitropropenamide Nonlinear optical activity

Benzamide Derivatives

Key Compounds:

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () Structural Difference: Replaces triazole with a thiadiazole ring.

N-(2,4-dichlorophenyl)-8-((5-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)octanamide (41) () Structural Difference: Incorporates a phthalazinone moiety. Impact: Extended conjugation may enhance biological activity (e.g., anticancer or antimicrobial) due to increased planar surface area .

Data Table: Benzamide Group Comparisons
Compound Core Heterocycle Key Functional Groups
Target Compound 1,2,4-Triazole 4-Methoxybenzamide
8a () Thiadiazole Acetylpyridinyl
41 () Phthalazinone Hydroxypropyl, dichlorophenyl

Biological Activity

N-((5-(sec-butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound categorized as a heterocyclic compound due to its triazole ring structure. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : N-[(5-butan-2-ylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
  • Molecular Formula : C21H30N4O2S
  • Molecular Weight : 402.56 g/mol
  • CAS Number : 476448-67-6

The compound's structure incorporates various functional groups that contribute to its biological activity, including a methoxy group and a sec-butylthio group attached to the triazole ring.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as proteins and enzymes. The triazole ring allows it to act as a versatile ligand, modulating enzyme activity and potentially inhibiting specific signaling pathways or disrupting protein-protein interactions.

Antiproliferative Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
N-(substituted triazole)MCF-73.1
N-(substituted triazole)HCT 1163.7
N-(substituted triazole)HEK 2935.3

These results indicate that modifications in the structure can enhance the antiproliferative properties of similar compounds, suggesting that this compound may also possess significant anticancer potential .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Antioxidant assays demonstrated that certain derivatives exhibited improved antioxidative activity compared to standard compounds like butylated hydroxytoluene (BHT), indicating that the presence of the methoxy group contributes positively to its radical scavenging ability .

Case Studies

  • Anticancer Studies : A study focused on various derivatives of triazole compounds found that those with similar structural motifs to this compound showed promising results in inhibiting tumor growth in vitro. The observed IC50 values ranged from low micromolar concentrations across different cancer cell lines.
  • Antimicrobial Activity : Similar compounds have shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) demonstrating effective inhibition at concentrations as low as 8 µM .

Q & A

Q. Analytical tools :

  • Molecular docking (AutoDock Vina) to predict interactions with targets like cytochrome P450 ().
  • In vitro assays (e.g., MIC for antimicrobial activity) to validate hypotheses ().

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Answer:
Root-cause analysis strategies :

  • Purity verification : Use HPLC (≥95% purity threshold) to exclude batch variability ().
  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7) and incubation times ().
  • Metabolic interference : Test for off-target effects using kinase profiling panels ().

Case study : Inconsistent anticancer activity may arise from differences in cellular uptake; address this via logP measurement () or Caco-2 permeability assays ().

Advanced: What mechanistic insights exist for this compound’s enzyme inhibition (e.g., tyrosinase)?

Answer:
Experimental approaches :

  • Kinetic studies : Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition ().
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to triazole-containing enzymes ().
  • Site-directed mutagenesis : Identify critical residues (e.g., His263 in tyrosinase) through alanine scanning ().

Key finding : The sec-butylthio group enhances hydrophobic interactions with enzyme pockets, while the methoxybenzamide moiety participates in hydrogen bonding ().

Advanced: How to design stability studies under physiological conditions?

Answer:
Methodology :

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS ().
  • Oxidative stress : Expose to H2O2 or liver microsomes to simulate Phase I metabolism ().
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light ().

Data interpretation : Degradation products (e.g., sulfoxide from thioether oxidation) indicate susceptibility to metabolic pathways ().

Advanced: How to validate target engagement in cellular models?

Answer:
Techniques :

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts ().
  • RNAi knockdown : Compare activity in target-knockdown vs. wild-type cells ().
  • Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging ().

Example : Reduced efficacy in CRISPR-edited cells lacking the putative target receptor validates specificity ().

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